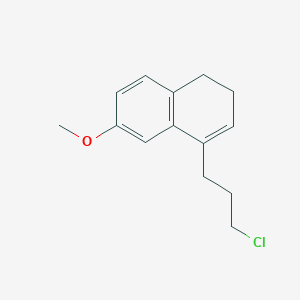
N-Hydroxy-1H-imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-1H-imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1H-imidazol-5-amine can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method involves the reaction of hydroxylamine with ethyl glyoxalate to form an N-oxide intermediate, which then cyclizes to form the desired imidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of imidazole synthesis, such as the use of catalytic cyclization reactions and the incorporation of functional groups, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted imidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Hydroxy-1H-imidazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Hydroxy-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
N-Hydroxy-1H-imidazol-5-amine can be compared with other similar compounds, such as:
Imidazole: The parent compound, which lacks the hydroxy and amine groups.
1-Methylimidazole: A derivative with a methyl group at the nitrogen position.
2-Carboxylate Substituted Imidazoles: Compounds with carboxylate groups at various positions on the ring.
These compounds share the imidazole core structure but differ in their functional groups, which can significantly impact their chemical properties and applications.
Properties
CAS No. |
126208-93-3 |
|---|---|
Molecular Formula |
C3H5N3O |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
N-(1H-imidazol-5-yl)hydroxylamine |
InChI |
InChI=1S/C3H5N3O/c7-6-3-1-4-2-5-3/h1-2,6-7H,(H,4,5) |
InChI Key |
XDKSUYPVQXGPOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


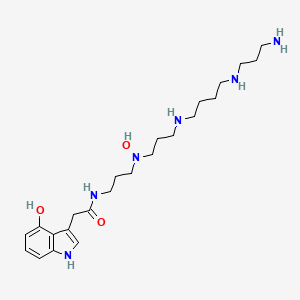
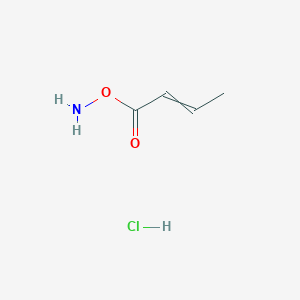
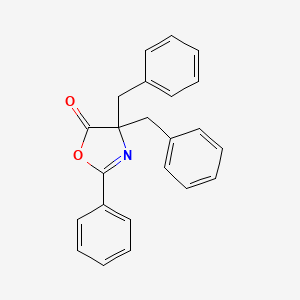
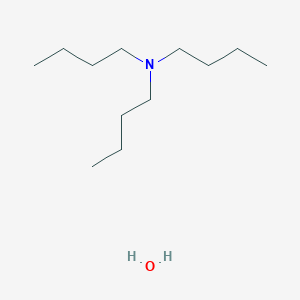
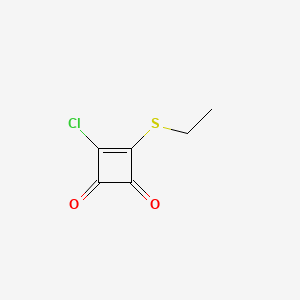
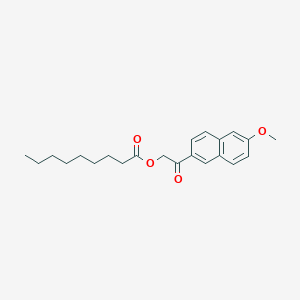
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)
![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)

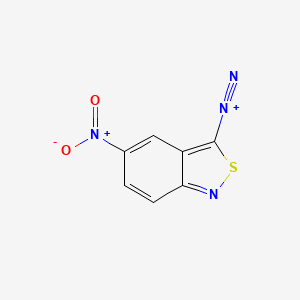
![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)
![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)

